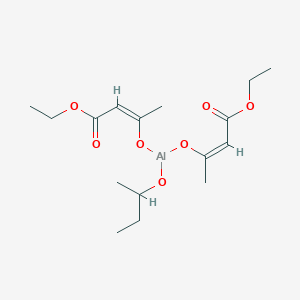
Aluminum s-butoxide bis(ethylacetoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum s-butoxide bis(ethylacetoacetate) is an organometallic compound with the molecular formula C16H27AlO7 and a molecular weight of 358.37 g/mol . It is a metal alcoholate, specifically an aluminum complex, where aluminum is coordinated with s-butoxide and ethylacetoacetate ligands. This compound is known for its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum s-butoxide bis(ethylacetoacetate) can be synthesized through the chelation of aluminum sec-butoxide with ethyl acetoacetate. The reaction typically involves mixing aluminum sec-butoxide with ethyl acetoacetate in a controlled environment. The reaction conditions, such as temperature and solvent, can vary depending on the desired product characteristics .
Industrial Production Methods
In industrial settings, the production of aluminum s-butoxide bis(ethylacetoacetate) often involves large-scale chelation processes. The reaction is carried out in reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum s-butoxide bis(ethylacetoacetate) undergoes various chemical reactions, including:
Chelation: Forms stable chelate complexes with other ligands, which can be used in catalysis and material synthesis.
Common Reagents and Conditions
Hydrolysis: Water or moisture is the primary reagent, and the reaction is typically carried out at room temperature.
Chelation: Various ligands can be used, and the reaction conditions depend on the specific ligands and desired products.
Major Products Formed
Applications De Recherche Scientifique
Aluminum s-butoxide bis(ethylacetoacetate) has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.
Material Science: Employed in the preparation of advanced materials, including ceramics and nanomaterials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Utilized in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of aluminum s-butoxide bis(ethylacetoacetate) involves its ability to form stable chelate complexes with various ligands. This chelation process enhances the reactivity and stability of the compound, making it effective in catalysis and material synthesis. The molecular targets and pathways involved depend on the specific application and the ligands used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Aluminum s-butoxide bis(ethylacetoacetate) is unique due to its specific coordination with s-butoxide and ethylacetoacetate ligands, which provide distinct reactivity and stability properties. This makes it particularly useful in applications requiring precise control over reaction conditions and product characteristics .
Propriétés
Formule moléculaire |
C16H27AlO7 |
|---|---|
Poids moléculaire |
358.36 g/mol |
Nom IUPAC |
ethyl (Z)-3-[butan-2-yloxy-[(Z)-4-ethoxy-4-oxobut-2-en-2-yl]oxyalumanyl]oxybut-2-enoate |
InChI |
InChI=1S/2C6H10O3.C4H9O.Al/c2*1-3-9-6(8)4-5(2)7;1-3-4(2)5;/h2*4,7H,3H2,1-2H3;4H,3H2,1-2H3;/q;;-1;+3/p-2/b2*5-4-;; |
Clé InChI |
XOPZOFQVTHIZKA-WSTITRFPSA-L |
SMILES isomérique |
CCC(O[Al](O/C(=C\C(=O)OCC)/C)O/C(=C\C(=O)OCC)/C)C |
SMILES canonique |
CCC(C)O[Al](OC(=CC(=O)OCC)C)OC(=CC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
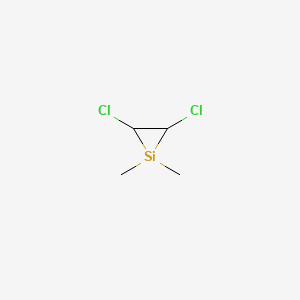
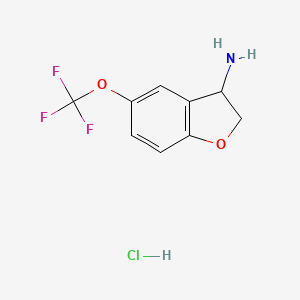
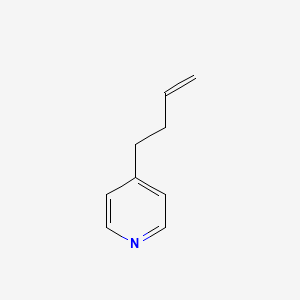

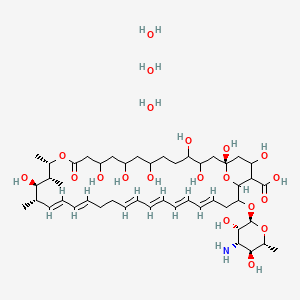
![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
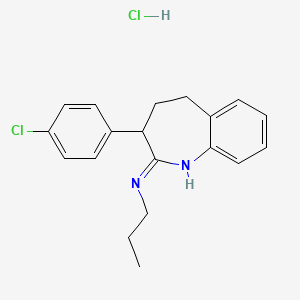
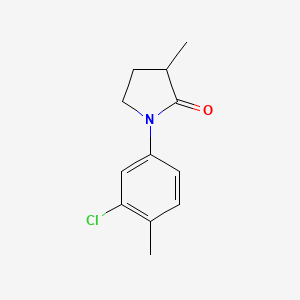
![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)
![2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide](/img/structure/B13826184.png)
![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)
